molecular formula C14H17F2NO2 B5136752 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine

1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine

Cat. No. B5136752
M. Wt: 269.29 g/mol
InChI Key: GNACWFUMGJBQPU-UHFFFAOYSA-N
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Description

1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine, also known as DF-MP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. DF-MP is a piperidine derivative that has been synthesized through a multi-step process, which involves the reaction of 2,4-difluorophenol and piperidine with acetic anhydride.

Mechanism of Action

1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine acts as a dopamine transporter inhibitor, which increases the levels of dopamine in the brain. This compound binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine levels can lead to improved motor function, attention, and cognitive performance.
Biochemical and physiological effects:
1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine has been shown to improve motor function and cognitive performance in animal models. This compound has also been studied for its potential use in the treatment of ADHD, as it has been shown to improve attention and reduce hyperactivity in animal models. 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine has been shown to have a good safety profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine has several advantages for lab experiments, including its high affinity for the dopamine transporter and its potential use in the treatment of neurological disorders. However, the synthesis of 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine is complex and time-consuming, which can limit its use in large-scale studies. Additionally, the exact mechanism of action of 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine. One potential area of research is the development of new synthetic methods for the production of 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine, which could improve the yield and purity of the final product. Another area of research is the investigation of the potential use of 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine in the treatment of neurological disorders, such as Parkinson's disease and ADHD. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine and its potential effects on the brain and behavior.
Conclusion:
In conclusion, 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound acts as a dopamine transporter inhibitor, which can lead to improved motor function, attention, and cognitive performance. 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine has several advantages for lab experiments, including its high affinity for the dopamine transporter and its potential use in the treatment of neurological disorders. However, the synthesis of 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine is complex and time-consuming, and the exact mechanism of action of this compound is not fully understood. Further research is needed to fully understand the potential of 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine in the treatment of neurological disorders and its effects on the brain and behavior.

Synthesis Methods

The synthesis of 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine involves a multi-step process that starts with the reaction of 2,4-difluorophenol with piperidine in the presence of a base catalyst. This reaction produces 1-(2,4-difluorophenoxy)piperidine, which is further acetylated using acetic anhydride to yield 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine. The synthesis of 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine has been studied for its potential pharmacological properties, particularly its activity as a dopamine transporter inhibitor. This compound has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine has been studied for its potential use in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and other neurological disorders.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-10-4-6-17(7-5-10)14(18)9-19-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNACWFUMGJBQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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